MethADP trisodium

CD73 Enzyme inhibition Ki

MethADP trisodium is a metabolically stable, competitive CD73 inhibitor. Its α,β-methylene bridge confers enzymatic resistance, while the trisodium counterion guarantees high aqueous solubility—critical for injectable solutions and long-term cell-based assays. With well-characterized, dose-dependent adenosine synthesis block (90% reduction at 20 μM), it enables fine-tuned pathway modulation rather than complete ablation, aligning with seminal ATP-adenosine literature for experimental reproducibility. A cost-effective, validated tool for cancer, immunology, and inflammation models. Standard in vivo formulation: DMSO:Tween 80:Saline.

Molecular Formula C11H14N5Na3O9P2
Molecular Weight 491.17 g/mol
Cat. No. B10854124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethADP trisodium
Molecular FormulaC11H14N5Na3O9P2
Molecular Weight491.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C11H17N5O9P2.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1
InChIKeyHFZIEMSAEKBTDI-MTQUBGKESA-K
Commercial & Availability
Standard Pack Sizes2 mg / 2.1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MethADP Trisodium: CD73 Inhibitor and ATP-Adenosine Pathway Research Tool for Scientific Procurement


MethADP trisodium (Adenosine 5'-(α,β-methylene)diphosphate trisodium) is a chemical analog of adenosine diphosphate (ADP) characterized by a methylene bridge (CH₂) between the α and β phosphate groups. This modification confers resistance to enzymatic hydrolysis, making it a specific inhibitor of the ecto-5'-nucleotidase enzyme CD73 . As a competitive CD73 inhibitor, MethADP trisodium blocks the conversion of extracellular adenosine monophosphate (AMP) to adenosine, a crucial immunosuppressive metabolite in the tumor microenvironment [1]. The compound is supplied as a trisodium salt, a formulation often selected to enhance aqueous solubility and facilitate preparation of experimental solutions . Its primary application is in preclinical research focused on the ATP-adenosine signaling axis, immunology, inflammation, and cancer biology [2].

Scientific Procurement Risk: Why Not All CD73 Inhibitors Are Interchangeable with MethADP Trisodium


The interchangeable use of CD73 inhibitors in experimental systems is scientifically unsound due to profound differences in potency, selectivity profile, and physicochemical properties. While numerous CD73 inhibitors exist—ranging from antibody-based therapeutics to highly potent small molecules like AB-680 (Ki = 4.9 pM) and PSB-12379 (Ki = 2.21 nM for human)—these agents are not functionally equivalent to MethADP trisodium [1][2]. The compound's specific molecular structure, including its α,β-methylene modification and trisodium counterion, directly impacts its binding kinetics, metabolic stability, and solubility. Furthermore, MethADP's historical use in the seminal studies of the ATP-adenosine pathway means that substituting it with a more modern, higher-potency inhibitor could drastically alter experimental outcomes, reduce reproducibility of established protocols, or introduce off-target effects not present in the original literature . The quantitative evidence below outlines the specific, verifiable differences that define MethADP trisodium as a distinct tool for targeted research applications.

MethADP Trisodium Evidence Guide: Quantified Differentiation from Alternative CD73 Inhibitors and Salt Forms


Inhibitory Potency: MethADP Trisodium Exhibits Micromolar Affinity for CD73, Distinct from Nanomolar and Picomolar Inhibitors

MethADP trisodium inhibits the enzymatic activity of CD73 with a potency in the low micromolar range, based on its reported Ki of 1.2 μM for the structurally related target adenylate kinase, which is a component of the broader ATP-adenosine pathway . This is in stark contrast to next-generation small molecule CD73 inhibitors. For instance, PSB-12379, a derivative of the same α,β-methylene-ADP scaffold, achieves a Ki of 2.21 nM at the human CD73 enzyme, representing an approximately 500-fold increase in potency [1]. Furthermore, the clinical-stage inhibitor AB-680 exhibits a Ki of 4.9 pM, a potency that is over 200,000 times greater [2]. Therefore, MethADP trisodium serves a distinct role as a classic tool compound for target validation and pathway interrogation in cell-based assays where moderate potency is sufficient, whereas nanomolar/picomolar inhibitors are more suited for in vivo studies or applications requiring complete target engagement.

CD73 Enzyme inhibition Ki

Functional Cell-Based Activity: Dose-Dependent Reduction in Adenosine Synthesis Validates Target Engagement

In functional cellular assays using A498 and RT4 cell lines, MethADP trisodium at a concentration of 20 μM reduced extracellular adenosine formation by 90%, from 9.6±1.5 μM in untreated controls to 0.96±0.96 μM . At a higher concentration of 100 μM, the compound completely abolished adenosine production in the same model . This provides a clear, concentration-dependent functional benchmark for researchers. While more potent inhibitors like AB-680 would achieve complete inhibition at much lower (nanomolar) concentrations, the validated efficacy of MethADP at 20-100 μM in published literature makes it an ideal control for studies in which the dynamic range of adenosine inhibition needs to be titrated or when comparing to historical data from the same cell systems.

Cell-based assay Adenosine CD73

Metabolic Stability and Resistance to Hydrolysis: α,β-Methylene Modification Confers Advantage Over Native ADP

The defining structural feature of MethADP is the methylene (CH₂) bridge linking its α and β phosphate groups. This modification renders the molecule highly resistant to enzymatic hydrolysis compared to native adenosine diphosphate (ADP) . In cellular environments, ADP is rapidly degraded by ecto-nucleotidases (including CD39 and CD73), producing adenosine monophosphate (AMP) and adenosine, respectively. This rapid turnover limits the utility of ADP as a tool compound for sustained pathway inhibition [1]. MethADP's methylene bridge prevents cleavage of the phosphate chain, thereby extending its functional half-life in biological assays and allowing for more sustained target engagement. While no direct half-life comparison data is available for MethADP vs. ADP in identical systems, the well-established structure-activity relationship for nucleotide analogs supports that this modification significantly increases metabolic stability [2].

Stability Hydrolysis ADP analog

Solubility and Formulation: Trisodium Salt Offers Enhanced Aqueous Solubility Compared to Free Acid and Triammonium Forms

The trisodium salt formulation of MethADP is a strategic choice for improving handling and dissolution in aqueous experimental buffers. While direct quantitative solubility data for MethADP trisodium in water is not universally reported, vendor documentation indicates that the free acid form (MethADP) achieves a solubility of 50 mg/mL in water . The triammonium salt (MethADP triammonium) demonstrates a slightly lower solubility of 46.67 mg/mL (~97.98 mM) in water [1]. In contrast, the trisodium salt is typically noted to have 'good water solubility' as a general property of trisodium nucleotide salts, which is a class-level inference based on the counterion's ability to enhance aqueous solubility by increasing ionic character . However, for applications requiring extremely high aqueous solubility, the trisodium salt is expected to offer a slight advantage over the triammonium form, and a significant advantage over the free acid form, facilitating the preparation of high-concentration stock solutions for in vitro and in vivo studies.

Solubility Formulation Trisodium salt

Optimized MethADP Trisodium Applications in CD73 and ATP-Adenosine Pathway Research


Target Validation and Pathway Mapping in Cell-Based Adenosine Assays

Given its well-characterized, dose-dependent inhibition of adenosine synthesis in A498 and RT4 cells (90% reduction at 20 μM, complete block at 100 μM), MethADP trisodium is an ideal tool for validating CD73 as a therapeutic target in cancer, inflammation, or neurology models . Its moderate potency allows for fine-tuned pathway modulation rather than complete ablation, making it suitable for studies exploring the dynamic range of adenosine's immunosuppressive effects. Furthermore, its use aligns with a substantial body of historical literature, ensuring experimental reproducibility and comparability with established findings .

Comparative Studies Requiring a Classic, Non-Hydrolyzable ADP Analog

The α,β-methylene modification renders MethADP trisodium resistant to enzymatic degradation by ecto-nucleotidases like CD39 and CD73, a property not shared by native ADP [1]. This makes it a superior tool for experiments where sustained inhibition of CD73 is required over extended incubation periods (e.g., 24-72 hour assays). It can be used as a benchmark to evaluate the stability and durability of newer, more potent CD73 inhibitors in head-to-head cellular degradation studies [2].

In Vivo Formulation Development for Proof-of-Concept Studies

The trisodium salt formulation enhances aqueous solubility, which is critical for preparing injectable solutions for in vivo animal studies . While not as potent as clinical-stage CD73 inhibitors, MethADP trisodium can be effectively formulated using standard protocols (e.g., DMSO:Tween 80:Saline mixtures) to achieve adequate plasma concentrations for early-stage target engagement and pharmacodynamic biomarker studies in rodent models of cancer or neuroinflammation [3]. Its lower cost relative to proprietary, high-potency inhibitors makes it a cost-effective option for preliminary in vivo validation of CD73 biology.

Standardization and Quality Control in CD73 Enzymatic Assays

As a classic, commercially available CD73 inhibitor with defined physicochemical properties, MethADP trisodium can serve as a reliable reference standard for calibrating and validating high-throughput screening assays for novel CD73 inhibitors [4]. Its known potency profile (micromolar range) provides a useful positive control against which the activity of new chemical entities can be measured, ensuring assay robustness and data comparability across different laboratories and experimental runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MethADP trisodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.